molecular formula C31H43NO6 B15293252 (3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid

(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid

Cat. No.: B15293252
M. Wt: 525.7 g/mol
InChI Key: SVRJDMZNLCEDJP-DKEJFSPESA-N
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Description

(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid is a complex organic compound that belongs to the class of cholanic acids. This compound is characterized by the presence of a cholan-24-oic acid backbone with a 4-nitrobenzoyl ester group attached at the 3rd position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid typically involves the esterification of cholan-24-oic acid with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can significantly increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Reduction: Sodium hydroxide, water

    Substitution: Sodium methoxide, methanol

Major Products

    Oxidation: (3beta,5beta)-3-[(4-Aminobenzoyl)oxy]-cholan-24-oic Acid

    Reduction: Cholan-24-oic acid and 4-nitrobenzyl alcohol

    Substitution: Various substituted benzoyl derivatives

Scientific Research Applications

(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can interact with cellular proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including the modulation of signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3beta,5beta)-3-[(4-Aminobenzoyl)oxy]-cholan-24-oic Acid
  • (3beta,5beta)-3-[(4-Methoxybenzoyl)oxy]-cholan-24-oic Acid
  • (3beta,5beta)-3-[(4-Hydroxybenzoyl)oxy]-cholan-24-oic Acid

Uniqueness

(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C31H43NO6

Molecular Weight

525.7 g/mol

IUPAC Name

(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-(4-nitrobenzoyl)oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C31H43NO6/c1-19(4-13-28(33)34)25-11-12-26-24-10-7-21-18-23(14-16-30(21,2)27(24)15-17-31(25,26)3)38-29(35)20-5-8-22(9-6-20)32(36)37/h5-6,8-9,19,21,23-27H,4,7,10-18H2,1-3H3,(H,33,34)/t19-,21-,23+,24+,25-,26+,27+,30+,31-/m1/s1

InChI Key

SVRJDMZNLCEDJP-DKEJFSPESA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C)C

Origin of Product

United States

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